4-Bromo-3-chloroquinoline
Overview
Description
4-Bromo-3-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known for their broad spectrum of bioactivity, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
4-Bromo-3-chloroquinoline may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium .
Result of Action
Quinoline derivatives are known for their potential in medicinal chemistry research and other valuable areas of human endeavour .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The SM coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 3-chloroquinoline with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination processes. These methods utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling
Major Products:
- Substituted quinolines
- Biaryl compounds
- Oxidized or reduced quinoline derivatives .
Scientific Research Applications
4-Bromo-3-chloroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential antimalarial, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules .
Comparison with Similar Compounds
- 3-Bromo-4-chloroquinoline
- 6-Bromo-4-chloroquinoline
- 7-Bromo-4-chloroquinoline
- 8-Bromo-4-chloroquinoline .
Comparison: 4-Bromo-3-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other bromo-chloroquinoline derivatives, it may exhibit different biological activities and synthetic utility, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-bromo-3-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUGGBALRQUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672632 | |
Record name | 4-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209339-16-1 | |
Record name | 4-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.